REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[NH4+].[NH4+].[N+:7]([O-])([O-])=O.[La+3].[N+:12]([O-])([O-])=O.[N+:16]([O-])([O-])=O>O>[NH3:7].[C:1](=[O:3])=[O:2].[C:1](=[O:2])([O-:4])[O-:3].[NH4+:12].[NH4+:16] |f:0.1.2,3.4.5.6,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
optionally dried
|
Type
|
CUSTOM
|
Details
|
The mother liquor from the removal stage
|
Type
|
TEMPERATURE
|
Details
|
is heated at the
|
Type
|
CUSTOM
|
Details
|
bottom with an evaporator
|
Type
|
ADDITION
|
Details
|
by direct addition of steam
|
Type
|
TEMPERATURE
|
Details
|
The temperature increase
|
Type
|
CUSTOM
|
Details
|
condensed in a direct or indirect condenser
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[NH4+].[NH4+].[N+:7]([O-])([O-])=O.[La+3].[N+:12]([O-])([O-])=O.[N+:16]([O-])([O-])=O>O>[NH3:7].[C:1](=[O:3])=[O:2].[C:1](=[O:2])([O-:4])[O-:3].[NH4+:12].[NH4+:16] |f:0.1.2,3.4.5.6,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
optionally dried
|
Type
|
CUSTOM
|
Details
|
The mother liquor from the removal stage
|
Type
|
TEMPERATURE
|
Details
|
is heated at the
|
Type
|
CUSTOM
|
Details
|
bottom with an evaporator
|
Type
|
ADDITION
|
Details
|
by direct addition of steam
|
Type
|
TEMPERATURE
|
Details
|
The temperature increase
|
Type
|
CUSTOM
|
Details
|
condensed in a direct or indirect condenser
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[NH4+].[NH4+].[N+:7]([O-])([O-])=O.[La+3].[N+:12]([O-])([O-])=O.[N+:16]([O-])([O-])=O>O>[NH3:7].[C:1](=[O:3])=[O:2].[C:1](=[O:2])([O-:4])[O-:3].[NH4+:12].[NH4+:16] |f:0.1.2,3.4.5.6,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
optionally dried
|
Type
|
CUSTOM
|
Details
|
The mother liquor from the removal stage
|
Type
|
TEMPERATURE
|
Details
|
is heated at the
|
Type
|
CUSTOM
|
Details
|
bottom with an evaporator
|
Type
|
ADDITION
|
Details
|
by direct addition of steam
|
Type
|
TEMPERATURE
|
Details
|
The temperature increase
|
Type
|
CUSTOM
|
Details
|
condensed in a direct or indirect condenser
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |